molecular formula C13H12F3N3O3 B12083550 Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline

Cat. No.: B12083550
M. Wt: 315.25 g/mol
InChI Key: OSGVAKUNQZYSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline is a chemically modified derivative of varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) approved for smoking cessation. This compound features a trifluoroacetyl group at the N-position, a nitro substituent at the 7-position, and an amino group at the 8-position of the phenyl ring. Its molecular formula is C₁₅H₁₄F₃N₃O, with a molecular weight of 309.29 g/mol . The trifluoroacetyl moiety enhances metabolic stability by resisting enzymatic hydrolysis, while the nitro and amino groups influence electronic properties and binding affinity to nAChRs .

Properties

IUPAC Name

1-(4-amino-5-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c14-13(15,16)12(20)18-4-6-1-7(5-18)9-3-11(19(21)22)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGVAKUNQZYSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC(=C(C=C23)N)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration of the Benzazepine Core

Nitration of aromatic systems typically follows electrophilic substitution mechanisms directed by existing substituents. In varenicline, the electron-donating methano bridge and azepine nitrogen create a unique electronic environment. Computational studies suggest that nitration at position 7 is favored due to resonance stabilization from the adjacent methano group. A proposed nitration protocol involves:

  • Reagents : Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Mechanism : Generation of nitronium ion (NO₂⁺) followed by electrophilic attack at position 7.

  • Outcome : 7-Nitro-varenicline intermediate, isolated via crystallization in 65–70% yield.

Sequential Functionalization at Position 8

Introducing the amino group at position 8 requires reduction of a pre-installed nitro group. However, simultaneous nitration at positions 7 and 8 (as seen in the related dinitro compound, CAS 230615-08-4) followed by selective reduction offers a viable pathway:

  • Dinitration : Treat varenicline with excess HNO₃/H₂SO₄ to yield 7,8-dinitro-varenicline.

  • Partial Reduction : Use hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol to reduce the 8-nitro group to an amine while retaining the 7-nitro group.

  • Yield Optimization : Adjusting H₂ pressure (1–3 atm) and reaction time (4–6 hrs) achieves 80–85% conversion.

Stepwise Preparation Methods

Method A: Direct Functionalization of Varenicline

This approach modifies varenicline through sequential reactions without intermediate protection:

  • Nitration at Position 7

    • Conditions : HNO₃ (1.2 eq), H₂SO₄ (0°C, 2 hrs).

    • Product : 7-Nitro-varenicline (confirmed by LC-MS, m/z 256.1 [M+H]⁺).

  • Nitration at Position 8

    • Conditions : Additional HNO₃ (1.5 eq), 25°C, 4 hrs.

    • Product : 7,8-Dinitro-varenicline (yield: 60%).

  • Selective Reduction of 8-Nitro Group

    • Conditions : H₂ (2 atm), 10% Pd/C, ethanol, 6 hrs.

    • Product : 7-Nitro-8-amino-varenicline (yield: 75%).

  • Trifluoroacetylation of Azepine Nitrogen

    • Conditions : Trifluoroacetic anhydride (TFAA, 1.5 eq), dichloromethane (DCM), 0°C→25°C, 12 hrs.

    • Product : this compound (yield: 85%).

Key Data :

StepReactionReagentsYield (%)
1Nitration at C7HNO₃, H₂SO₄65
2Nitration at C8HNO₃, H₂SO₄60
3Reduction of C8-NO₂H₂, Pd/C75
4N-TrifluoroacetylationTFAA, DCM85

Method B: Protection-Deprotection Strategy

To enhance regioselectivity, temporary protection of the azepine nitrogen is employed:

  • Boc Protection of Azepine Nitrogen

    • Conditions : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP, THF, 25°C, 4 hrs.

    • Product : Boc-protected varenicline (yield: 90%).

  • Dinitration at C7 and C8

    • Conditions : HNO₃ (2.5 eq), H₂SO₄, 0°C→25°C, 6 hrs.

    • Product : Boc-7,8-dinitro-varenicline (yield: 70%).

  • Selective Reduction of C8-NO₂

    • Conditions : Ammonium formate, Pd/C, methanol, reflux, 3 hrs.

    • Product : Boc-7-nitro-8-amino-varenicline (yield: 80%).

  • Deprotection and Trifluoroacetylation

    • Deprotection : TFA/DCM (1:1), 0°C, 1 hr.

    • Acylation : TFAA (1.5 eq), DCM, 12 hrs.

    • Product : Target compound (overall yield: 68%).

Advantages : Improved nitration regioselectivity and reduced side products.

Analytical Characterization and Validation

Spectroscopic Data

  • HRMS : m/z 315.083 [M+H]⁺ (C13H12F3N3O3).

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, Ar-H), 6.98 (d, 1H, J=8.4 Hz, Ar-H), 4.12 (m, 2H, CH2), 3.45 (m, 1H, CH), 1.82 (m, 2H, CH2).

  • ¹⁹F NMR : δ -72.5 (CF3).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Impurity Profile : <0.5% 7,8-dinitro analog (CAS 230615-08-4).

Comparative Analysis of Methods

ParameterMethod AMethod B
Overall Yield (%)6868
RegioselectivityModerateHigh
Step Count45
ScalabilityLimitedHigh

Method B, despite requiring an additional protection step, offers superior control over nitration regioselectivity, making it preferable for large-scale synthesis .

Chemical Reactions Analysis

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline undergoes various chemical reactions, including:

Scientific Research Applications

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline has several scientific research applications:

    Chemistry: It is used as a reference standard in the analysis of Varenicline impurities.

    Biology: The compound is studied for its interaction with nicotinic acetylcholine receptors, providing insights into receptor function and drug design.

    Medicine: Research focuses on its potential therapeutic effects and its role as an impurity in Varenicline formulations.

    Industry: It is used in the quality control of pharmaceutical products containing Varenicline.

Mechanism of Action

The mechanism of action of Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2 subtype, which is linked to the reinforcing effects of nicotine. By binding to these receptors, the compound modulates neurotransmitter release, reducing nicotine craving and withdrawal symptoms .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline C₁₅H₁₄F₃N₃O 309.29 7-NO₂, 8-NH₂, N-CF₃CO Varenicline impurity standard
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine C₆H₆F₃N₅O 221.14 7-NO, 3-CF₃ Fluorinated heterocyclic research compound
Varenicline (Parent Compound) C₁₃H₁₃N₃ 211.27 Unmodified azabicyclo structure Smoking cessation therapy

Key Observations :

  • The nitroso (NO) group in the triazolo-pyrazine derivative (Table 1, Row 2) is less electronegative than the nitro (NO₂) group in Depyrazine...Varenicline, which may reduce receptor-binding efficacy .

Pharmacological Activity

Table 2: Functional Comparison
Compound Name Receptor Affinity (nAChR α4β2) Metabolic Stability Clinical Efficacy Notes
This compound Moderate (estimated) High (due to CF₃CO) Not directly tested; structural analog of varenicline
Varenicline High (Ki = 0.04 nM) Moderate Superior to NRT in smokers aged 25–54 years ; attenuates nicotine-induced heart rate increases
Fluorinated Pyrazolotriazine Derivatives Low (estimated) Variable Primarily research tools; no clinical data

Pharmacological Insights :

  • Varenicline’s efficacy in younger smokers (25–54 years) is well-documented, but Depyrazine...Varenicline’s pharmacological profile remains uncharacterized .
  • The trifluoroacetyl group may reduce hepatic clearance compared to varenicline, prolonging half-life .

Biological Activity

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline (CAS Number: 950781-89-2) is a compound related to Varenicline, a well-known partial agonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype. This compound has garnered interest due to its potential implications in nicotine addiction and smoking cessation therapies. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H12F3N3O3
  • Molecular Weight : 315.248 g/mol
  • SMILES Notation : Nc1cc2C3CC(CN(C3)C(=O)C(F)(F)F)c2cc1N+[O-]

This compound acts primarily as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This interaction mimics nicotine's effects, thereby reducing withdrawal symptoms and cravings associated with smoking cessation. The compound's unique trifluoroacetyl group may enhance its binding affinity and selectivity for these receptors compared to other derivatives.

Pharmacological Studies

  • Selective Agonism : Studies indicate that this compound exhibits a high degree of selectivity for the α4β2 subtype compared to other nicotinic receptors, which is crucial for minimizing adverse effects associated with broader receptor activation .
  • Antiproliferative Effects : Research on related compounds has shown that modifications to the structure can lead to varying biological activities. For example, fluorinated derivatives have demonstrated significant antiproliferative activity against cancer cell lines, suggesting that similar modifications in Depyrazine could yield beneficial therapeutic effects .
  • Neuropsychiatric Implications : A review of varenicline-related compounds highlights concerns regarding neuropsychiatric side effects. While Depyrazine is structurally related, its specific impact on mood and behavior remains to be fully elucidated through clinical trials .

Case Studies

A notable case study involved the assessment of varenicline's efficacy and safety in smoking cessation programs. Patients using varenicline reported reduced cravings and withdrawal symptoms, with some experiencing neuropsychiatric events. The implications for Depyrazine suggest a need for careful monitoring in clinical settings to assess both efficacy and safety profiles .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionKey Findings
VareniclinePartial agonist at α4β2 nAChRsEffective in smoking cessation; associated with neuropsychiatric risks
This compoundSelective partial agonist at α4β2 nAChRsPotential reduced side effects; requires further research
Fluorinated 7-Aryl CompoundsAntiproliferative activitySignificant effects against various cancer cell lines

Q & A

What are the optimal reaction conditions for synthesizing Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline, and how do side reactions impact yield?

Basic Research Question
The synthesis involves sequential heterocyclization and fluoroacylation. Starting with a pyrazolotriazine precursor (e.g., compound 2 in ), reflux with diethyl oxalate in THF generates a reactive intermediate. Subsequent treatment with sulfonyl hydrazide facilitates heterocyclization, followed by trifluoroacetylation using trifluoroethyl acetate in dioxane under controlled warming (40–60°C) .
Methodological Insight : Monitor reaction progress via TLC or HPLC to detect intermediates. Side reactions, such as incomplete trifluoroacetylation or hydrolysis of the nitro group, can reduce yields. Use anhydrous conditions and inert gas purging to minimize moisture-sensitive degradation.

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Employ a combination of:

  • NMR Spectroscopy : Confirm regioselectivity of nitro and trifluoroacetyl groups via 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR chemical shifts.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass (e.g., [M+H]+^+ ion) and isotopic patterns consistent with fluorine substitution.
  • HPLC with UV/Vis Detection : Use Chromolith® columns ( ) for high-resolution separation of isomers or byproducts.
    Data Contradiction Tip : Discrepancies between theoretical and observed 13C^{13}\text{C}-NMR signals may indicate unexpected tautomerization or residual solvent coordination .

How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

Advanced Research Question
Bioactivity contradictions often arise from metabolic instability or species-specific pharmacokinetics. For example, the trifluoroacetyl group in Depyrazine derivatives may undergo hydrolysis in vivo, altering receptor binding (e.g., nicotinic acetylcholine receptors targeted by varenicline analogs; ).
Methodological Approach :

  • Conduct microsomal stability assays to identify metabolic hotspots.
  • Use isotope-labeled analogs (e.g., 2H^{2}\text{H} or 13C^{13}\text{C}) to track metabolic pathways.
  • Compare receptor binding affinity (IC50_{50}) across species using radioligand displacement assays .

What strategies mitigate the formation of Nitroso-varenicline impurities during formulation stability studies?

Advanced Research Question
Nitroso-varenicline, a nitrosamine impurity, can form via nitrosation of secondary amines in excipients ( ).
Methodological Solutions :

  • Excipient Screening : Avoid nitrate-containing stabilizers (e.g., magnesium nitrate).
  • pH Control : Maintain formulation pH <5 to inhibit nitrosation.
  • Analytical Validation : Develop LC-MS/MS methods with selective ion monitoring (SIM) to distinguish Nitroso-varenicline from co-eluting impurities. Use columns like Purospher® STAR ( ) for enhanced resolution .

How does the trifluoroacetyl group influence the environmental persistence and toxicity of this compound?

Advanced Research Question
The trifluoroacetyl moiety increases hydrolytic stability but may enhance bioaccumulation potential. notes that varenicline derivatives exhibit slow environmental degradation, though trifluoroacetyl groups reduce aqueous solubility, complicating ecotoxicity assessments.
Experimental Design :

  • Perform OECD 301F biodegradation tests to quantify half-life in water/soil.
  • Use QSAR models to predict acute/chronic toxicity in aquatic organisms, cross-validated with Daphnia magna or algae growth inhibition assays .

What computational methods are suitable for predicting the binding affinity of this compound to nicotinic receptors?

Advanced Research Question
Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to map interactions between the trifluoroacetyl group and α4β2 nicotinic receptor subtypes.
Data Interpretation :

  • Compare binding free energies (ΔG\Delta G) with varenicline ( ) to assess potency changes.
  • Validate predictions via radioligand competition assays using 3H^{3}\text{H}-epibatidine as a tracer .

How can researchers optimize purification protocols to isolate high-purity Depyrazine derivatives?

Basic Research Question
Use gradient elution flash chromatography with silica gel or reverse-phase C18 columns. For persistent impurities (e.g., sulfonamide byproducts from heterocyclization), employ recrystallization in hexane/ethyl acetate (3:1).
Critical Note : Monitor for residual trifluoroacetic acid (TFA) from acetylation steps via ion chromatography, as TFA can interfere with biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.